molecular formula C17H24O3 B165595 Fecahexaene-14 CAS No. 127072-58-6

Fecahexaene-14

Cat. No. B165595
M. Wt: 276.4 g/mol
InChI Key: OCMYJNQOMOQOQM-KDGSQEETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fecahexaene-14 is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a member of the hexaene family of compounds, which are known for their unique chemical and physical properties. Fecahexaene-14 has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied. In

Mechanism Of Action

The mechanism of action of Fecahexaene-14 is not fully understood, but it is believed to involve the transfer of energy from excited states of the compound to nearby molecules. This transfer of energy can lead to the activation of other molecules, such as photosensitizers in photodynamic therapy.

Biochemical And Physiological Effects

Fecahexaene-14 has been shown to have minimal toxicity and low cellular uptake, making it a safe and effective tool for scientific research. In addition, Fecahexaene-14 has been shown to have good solubility in a variety of solvents, making it easy to work with in the lab.

Advantages And Limitations For Lab Experiments

The advantages of using Fecahexaene-14 in lab experiments include its high quantum yields, good photostability, and low toxicity. However, one limitation of using Fecahexaene-14 is its low cellular uptake, which may limit its effectiveness in certain applications.

Future Directions

There are many potential future directions for research on Fecahexaene-14. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. In addition, there is potential for the development of new applications for Fecahexaene-14 in areas such as drug delivery and molecular imaging. Finally, further research is needed to fully understand the mechanism of action and physiological effects of Fecahexaene-14.

Synthesis Methods

Fecahexaene-14 can be synthesized using a variety of methods, including the Wittig reaction, the Corey-Fuchs reaction, and the McMurry coupling reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Corey-Fuchs reaction involves the reaction of an aldehyde or ketone with a fluorinated phosphonium ylide to form an alkene. The McMurry coupling reaction involves the reaction of two ketones or aldehydes with a titanium reagent to form an alkene.

Scientific Research Applications

Fecahexaene-14 has been used in a variety of scientific research applications, including studies of photosynthesis, fluorescence imaging, and photodynamic therapy. Fecahexaene-14 has been shown to have high quantum yields and good photostability, making it a valuable tool for fluorescence imaging. In addition, Fecahexaene-14 has been shown to have potential applications in photodynamic therapy, a treatment that uses light to activate a photosensitizer and kill cancer cells.

properties

CAS RN

127072-58-6

Product Name

Fecahexaene-14

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

3-[(1Z,3Z,5Z,7Z,9Z,11Z)-tetradeca-1,3,5,7,9,11-hexaenoxy]propane-1,2-diol

InChI

InChI=1S/C17H24O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16-17(19)15-18/h3-14,17-19H,2,15-16H2,1H3/b4-3-,6-5-,8-7-,10-9-,12-11-,14-13-

InChI Key

OCMYJNQOMOQOQM-KDGSQEETSA-N

Isomeric SMILES

CC/C=C\C=C/C=C\C=C/C=C\C=C/OCC(CO)O

SMILES

CCC=CC=CC=CC=CC=CC=COCC(CO)O

Canonical SMILES

CCC=CC=CC=CC=CC=CC=COCC(CO)O

synonyms

FECAHEXAENE-14

Origin of Product

United States

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